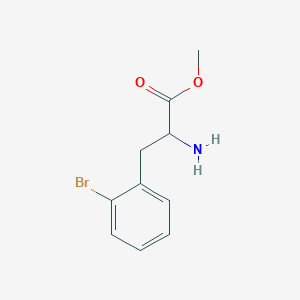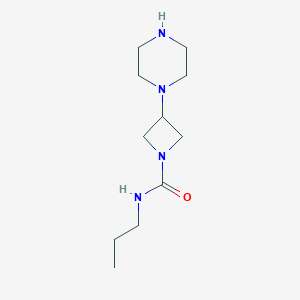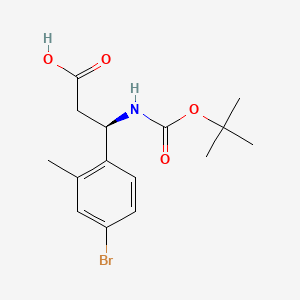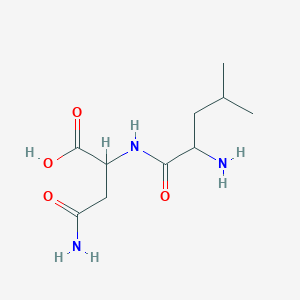
3-(Aminomethyl)-5-methyloctan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-5-methyloctan-4-ol is an organic compound with a complex structure that includes an aminomethyl group, a hydroxyl group, and a methyl group attached to an octane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methyloctan-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methyloctan-4-one with formaldehyde and ammonium chloride in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-5-methyloctan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: 3-(Aminomethyl)-5-methyloctan-4-one
Reduction: 3-(Aminomethyl)-5-methyloctan-4-amine
Substitution: Halogenated derivatives of this compound
科学的研究の応用
3-(Aminomethyl)-5-methyloctan-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 3-(Aminomethyl)-5-methyloctan-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
- 3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
- Aminomethyl propanol
Uniqueness
3-(Aminomethyl)-5-methyloctan-4-ol is unique due to its specific combination of functional groups and its octane backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C10H23NO |
|---|---|
分子量 |
173.30 g/mol |
IUPAC名 |
3-(aminomethyl)-5-methyloctan-4-ol |
InChI |
InChI=1S/C10H23NO/c1-4-6-8(3)10(12)9(5-2)7-11/h8-10,12H,4-7,11H2,1-3H3 |
InChIキー |
HFEIEYBQDXYOEK-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C(C(CC)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



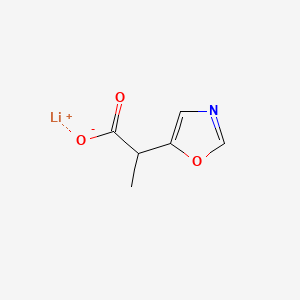
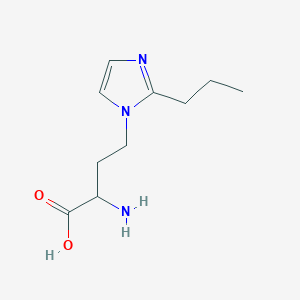
![2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol](/img/structure/B15325775.png)
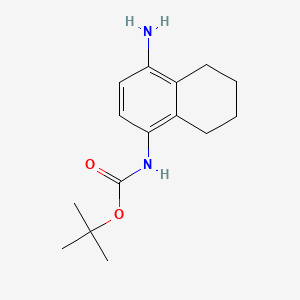
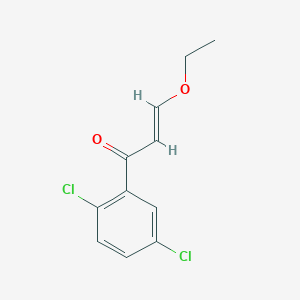
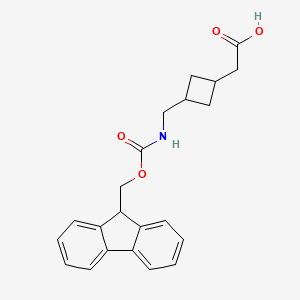
![3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine](/img/structure/B15325820.png)

